

Technical Guide: 5'-O-DMT-2'-O-TBDMS-Bz-rC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-O-DMT-2'-O-TBDMS-Bz-rC

Cat. No.: B150706

[Get Quote](#)

CAS Number: 81256-87-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, application, and technical specifications of **5'-O-DMT-2'-O-TBDMS-Bz-rC**, a crucial building block in the chemical synthesis of modified RNA.

Compound Overview

5'-O-DMT-2'-O-TBDMS-Bz-rC is a chemically modified ribonucleoside, specifically a cytidine derivative, designed for use in solid-phase oligonucleotide synthesis.^{[1][2][3]} The strategic placement of protecting groups on the ribose sugar and the nucleobase ensures the specific and controlled formation of phosphodiester bonds during the automated synthesis of RNA strands. This protected nucleoside is a key component for researchers aiming to introduce site-specific modifications into RNA molecules for various applications, including therapeutics (e.g., antisense oligonucleotides, siRNA), diagnostics, and fundamental biological research.

The key protecting groups are:

- 5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function. Its removal at the beginning of each coupling cycle allows for the stepwise addition of the next nucleotide.
- 2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl ether group that protects the 2'-hydroxyl group, preventing unwanted side reactions and isomerization during synthesis. It is typically removed post-synthesis using a fluoride-based reagent.

- N4-Benzoyl (Bz): Protects the exocyclic amine of the cytidine base, preventing side reactions during the phosphoramidite coupling chemistry.

Physicochemical Properties

| Property | Value | Reference |
|-------------------|--|---|
| CAS Number | 81256-87-3 | [4] |
| Molecular Formula | C43H49N3O8Si | [4] |
| Molecular Weight | 763.95 g/mol | [1] [4] |
| Appearance | White to off-white powder | |
| Purity | ≥98% (typical) | [4] |
| Solubility | Soluble in DMSO, acetonitrile, and other organic solvents used in oligonucleotide synthesis. | [4] |
| Storage | Recommended storage at -20°C for long-term stability. [1] | |

Synthesis of 5'-O-DMT-2'-O-TBDMS-Bz-rC

The synthesis of **5'-O-DMT-2'-O-TBDMS-Bz-rC** involves a multi-step process starting from cytidine. The following is a generalized protocol adapted from the synthesis of analogous protected ribonucleosides.

Experimental Protocol: Synthesis

Step 1: 5'-O-DMT Protection

- Cytidine is reacted with dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine, to selectively protect the 5'-hydroxyl group.
- The reaction is monitored by thin-layer chromatography (TLC) until completion.
- The product, 5'-O-DMT-cytidine, is purified by column chromatography.

Step 2: N4-Benzoyl Protection

- 5'-O-DMT-cytidine is treated with benzoyl chloride in the presence of a base to protect the exocyclic amine of the cytosine base.
- The reaction progress is monitored by TLC.
- The resulting 5'-O-DMT-N4-benzoyl-cytidine is purified.

Step 3: 2'-O-TBDMS Protection

- The di-protected nucleoside is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst, such as silver nitrate or imidazole, in an appropriate solvent like pyridine or DMF. This step selectively protects the 2'-hydroxyl group.
- The reaction is carefully controlled to minimize the formation of the 3'-O-TBDMS isomer.
- The final product, **5'-O-DMT-2'-O-TBDMS-Bz-rC**, is purified by silica gel column chromatography.

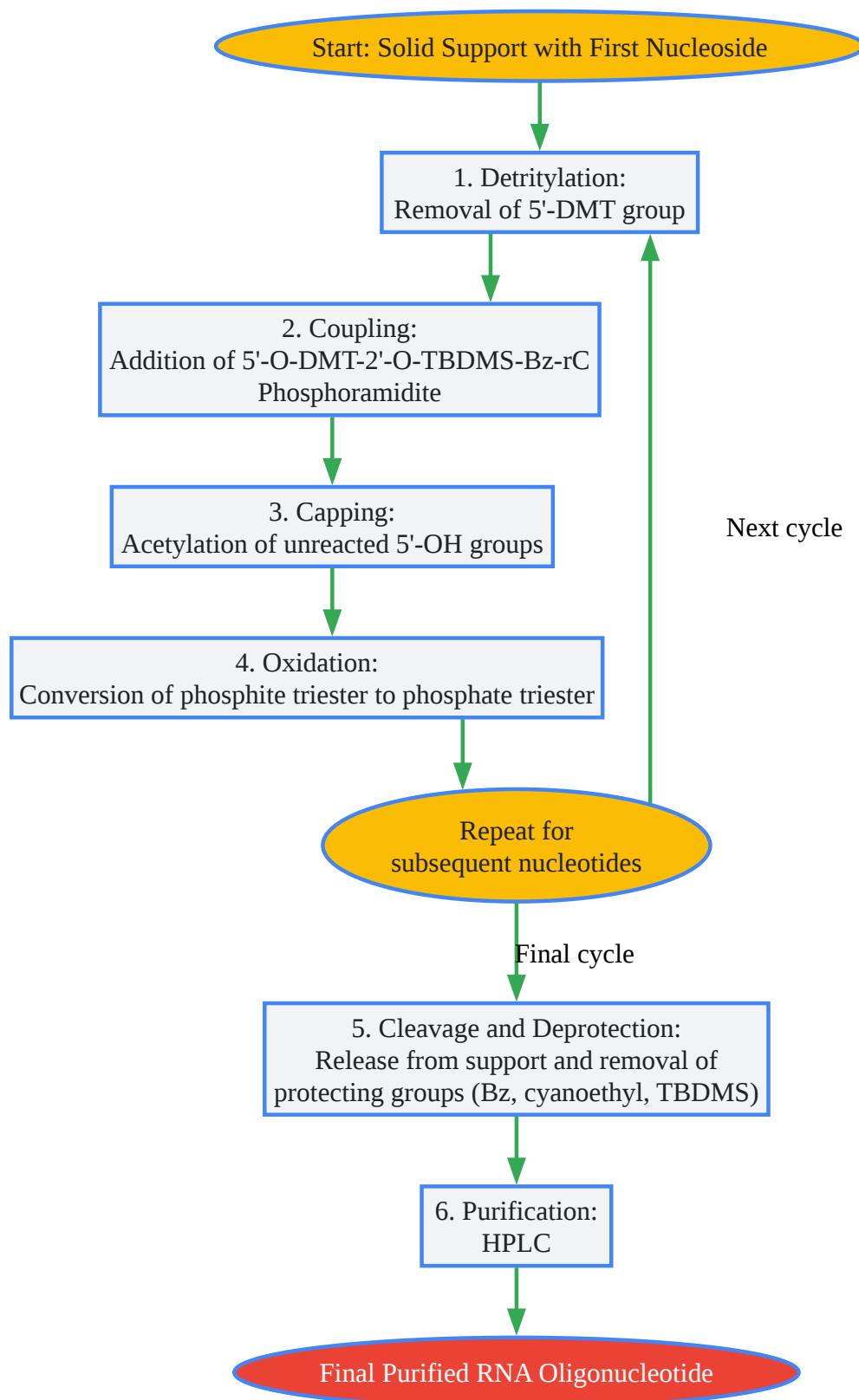
Step 4: Phosphitylation (to create the phosphoramidite)

- For use in automated synthesis, the purified nucleoside is converted to its 3'-phosphoramidite derivative.
- This involves reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
- The resulting phosphoramidite is then ready for use in the oligonucleotide synthesizer.

Application in Automated Oligonucleotide Synthesis

5'-O-DMT-2'-O-TBDMS-Bz-rC, in its phosphoramidite form, is a standard reagent for the solid-phase synthesis of RNA. The synthesis cycle on an automated synthesizer follows a series of well-defined steps.

Experimental Workflow: Solid-Phase RNA Synthesis

[Click to download full resolution via product page](#)

Caption: Automated solid-phase RNA synthesis cycle.

Key Experimental Steps in Detail

- Coupling: The phosphoramidite of **5'-O-DMT-2'-O-TBDMS-Bz-rC** is activated by a weak acid, such as tetrazole or a derivative, and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. High coupling efficiencies, typically >99%, are crucial for the synthesis of long RNA strands.[5]
- Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed. The benzoyl (Bz) group on the cytidine base is typically removed under basic conditions, often using aqueous ammonia or a mixture of ammonia and methylamine (AMA).[6][7][8] The TBDMS group is subsequently removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[9]
- Purification: The final RNA product is typically purified using high-performance liquid chromatography (HPLC), often with ion-pair reversed-phase or anion-exchange methods, to separate the full-length product from shorter, failed sequences.[5][10][11][12]

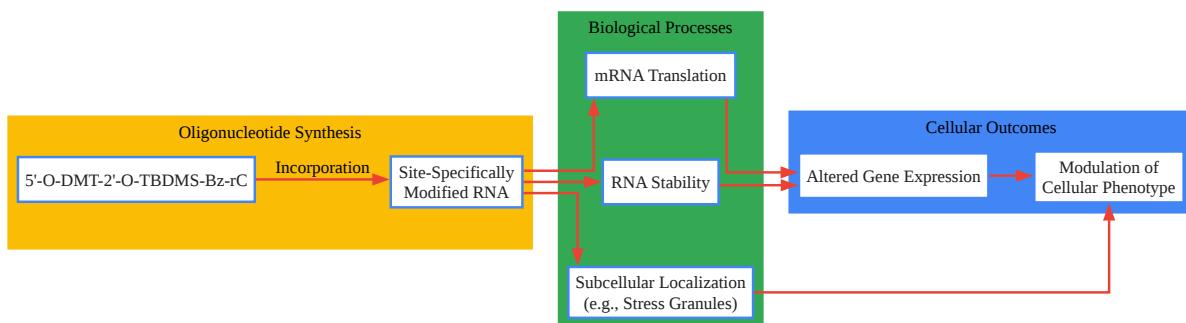
Signaling Pathways and Biological Relevance

The incorporation of modified nucleosides like N4-benzoyl-cytidine (after deprotection to cytidine) into RNA can have significant biological implications. While the benzoyl group itself is removed post-synthesis, the ability to site-specifically introduce cytidine analogues allows for the study of RNA structure, function, and its role in various cellular signaling pathways.

The modification of cytidine to N4-acetylcytidine (ac4C), a structurally related modification, has been shown to play a role in:

- mRNA stability and translation efficiency: ac4C modification can influence how an mRNA is translated into a protein.[13][14]
- Stress response: The presence of ac4C on mRNA can direct these molecules to stress granules under conditions of cellular stress.[14]
- Gene regulation: As a post-transcriptional modification, ac4C is part of the "epitranscriptomic" landscape that regulates gene expression.[13]

By synthesizing RNA with specific modifications using building blocks like **5'-O-DMT-2'-O-TBDMS-Bz-rC**, researchers can investigate the impact of these modifications on RNA-protein interactions, enzymatic activity of ribozymes, and the overall regulation of gene expression pathways.



[Click to download full resolution via product page](#)

Caption: Logical flow from synthesis to biological impact.

Conclusion

5'-O-DMT-2'-O-TBDMS-Bz-rC is an indispensable tool for the chemical synthesis of modified RNA. Its well-defined protecting group strategy allows for the precise and efficient incorporation of cytidine analogues into oligonucleotides. This capability is fundamental for advancing our understanding of RNA biology, developing novel RNA-based therapeutics, and creating advanced diagnostic tools. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 5'-DMT-2'-OMe-A(Bz)-3'-PS-Phosphoramidite (RNOP-0175) - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. US20200270295A1 - N4-modified cytidine nucleotides and their use - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. agilent.com [agilent.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. atdbio.com [atdbio.com]
- 10. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
- 12. waters.com [waters.com]
- 13. Emerging role of N4-acetylcytidine modification of RNA in gene regulation and cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules | EMBO Reports [link.springer.com]
- To cite this document: BenchChem. [Technical Guide: 5'-O-DMT-2'-O-TBDMS-Bz-rC]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150706#cas-number-for-5-o-dmt-2-o-tbdms-bz-rc\]](https://www.benchchem.com/product/b150706#cas-number-for-5-o-dmt-2-o-tbdms-bz-rc)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com